molecular formula C10H12O2 B6149356 4-ethyl-3-methylbenzoic acid CAS No. 6521-13-7

4-ethyl-3-methylbenzoic acid

Cat. No.: B6149356
CAS No.: 6521-13-7
M. Wt: 164.2
InChI Key:
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Description

4-Ethyl-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by oxidation of the resulting 4-ethyl-3-methyltoluene using potassium permanganate or nitric acid to introduce the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the final product typically involves recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Bromination with bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-ethyl-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-ethyl-3-methylbenzyl alcohol or 4-ethyl-3-methylbenzaldehyde.

    Substitution: Formation of 4-ethyl-3-methylbromobenzene.

Scientific Research Applications

4-Ethyl-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

    3-Methylbenzoic acid: Lacks the ethyl group at the fourth position, resulting in different chemical and physical properties.

    4-Ethylbenzoic acid: Lacks the methyl group at the third position, leading to variations in reactivity and applications.

    4-Methylbenzoic acid: Lacks the ethyl group at the fourth position, affecting its overall behavior in chemical reactions.

Uniqueness: 4-Ethyl-3-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring, which influences its reactivity and potential applications. The combination of these substituents provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

CAS No.

6521-13-7

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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